Ac3Az11
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Overview
Description
Ac3Az11 is a potent MRP1 inhibitor. This compound was predicted to bind to the bipartite substrate-binding site of MRP1 in a competitive manner. Moreover, it provided sufficient concentration to maintain its plasma level above its in vitro EC50 (53 nM for DOX) for about 90 min.
Scientific Research Applications
1. Chemokine Receptor Interaction
Ac3Az11, through its interaction with chemokine receptors, plays a significant role in cellular signaling and migration. Gustavsson et al. (2017) detailed the binding of this compound to the atypical chemokine receptor 3 (ACKR3), elucidating fundamental structural elements of agonism in this receptor. This research contributes to understanding the molecular mechanisms of receptor-ligand interactions in cancer and other diseases Gustavsson, Wang, van Gils, Stephens, Zhang, Schall, Yang, Abagyan, Chance, Kufareva, Handel, 2017.
2. Inhibitor Development for Drug Resistance
Research by Sun et al. (2019) demonstrated that targeting the HDAC/OAZ1 axis with this compound effectively reverses cisplatin resistance in non-small cell lung cancer. This study provides critical insights into overcoming drug resistance in cancer therapy, highlighting this compound's potential as a therapeutic agent Sun, Bao, Ren, Jia, Zou, Han, Zhao, Han, Li, Hua, Fang, Yang, Wu, Chen, Wang, 2019.
3. Multidrug Resistance Protein Modulation
In cancer research, this compound has been found to modulate the activity of multidrug resistance-associated protein 1 (MRP1, ABCC1), thereby reversing drug resistance. The discovery of this compound as a potent MRP1 modulator by Wong et al. (2018) indicates its significant potential in enhancing the efficacy of chemotherapy Wong, Zhu, Chan, Law, Lo, Hu, Chow, Chan, 2018.
Properties
Molecular Formula |
C39H32FN3O7 |
---|---|
Molecular Weight |
673.7 |
IUPAC Name |
7-Fluoro-2-(4-(3-(1-(2-(2-((4-oxo-2-phenyl-4Hchromen-7-yl)oxy)ethoxy)ethyl)-1H-1,2,3-triazol-4-yl)propoxy)-phenyl)-4H-chromen-4-one |
InChI |
InChI=1S/C39H32FN3O7/c40-28-10-14-32-34(44)24-37(49-38(32)21-28)27-8-11-30(12-9-27)47-17-4-7-29-25-43(42-41-29)16-18-46-19-20-48-31-13-15-33-35(45)23-36(50-39(33)22-31)26-5-2-1-3-6-26/h1-3,5-6,8-15,21-25H,4,7,16-20H2 |
InChI Key |
YGWJMGQTQWNJDQ-UHFFFAOYSA-N |
SMILES |
O=C1C=C(C2=CC=C(OCCCC3=CN(CCOCCOC4=CC5=C(C=C4)C(C=C(C6=CC=CC=C6)O5)=O)N=N3)C=C2)OC7=C1C=CC(F)=C7 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Ac3Az11; Ac3-Az11; Ac3 Az11; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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